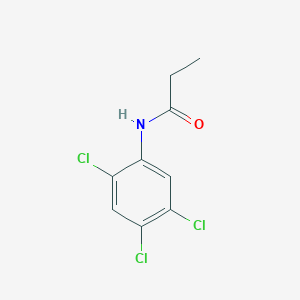

N-(2,4,5-trichlorophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4,5-trichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-2-9(14)13-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMIESDIVIZSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26320-49-0 | |

| Record name | 2',4',5'-TRICHLOROPROPIONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2,4,5 Trichlorophenyl Propanamide

Established Synthetic Routes for N-(2,4,5-trichlorophenyl)propanamide

The primary and most well-established method for the synthesis of this compound is through amidation reactions. This involves the coupling of a carboxylic acid derivative with an aniline (B41778), a cornerstone of organic synthesis for forming the robust amide linkage.

Amidation Reactions and Mechanistic Pathways

The synthesis of this compound is conventionally achieved by the acylation of 2,4,5-trichloroaniline (B140166) with an activated form of propanoic acid. A common approach involves the use of propanoyl chloride as the acylating agent. vulcanchem.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4,5-trichloroaniline attacks the electrophilic carbonyl carbon of propanoyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the amide bond. The presence of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the hydrochloric acid byproduct. vulcanchem.com

The general mechanism can be depicted as follows:

Activation of Carboxylic Acid: Propanoic acid is converted to a more reactive species, such as an acyl chloride (propanoyl chloride), using a chlorinating agent like thionyl chloride (SOCl₂). vulcanchem.com

Nucleophilic Attack: The amino group of 2,4,5-trichloroaniline acts as a nucleophile, attacking the carbonyl carbon of the activated propanoyl derivative.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Elimination: The leaving group (e.g., chloride ion) is expelled, and the carbonyl group is reformed, yielding the final this compound product.

Various coupling reagents can also be employed to facilitate the direct amidation of propanoic acid with 2,4,5-trichloroaniline. These reagents activate the carboxylic acid in situ, promoting the reaction under milder conditions. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).

Starting Material Precursors and Reagent Optimization

The key precursors for the synthesis of this compound are 2,4,5-trichloroaniline and a derivative of propanoic acid.

2,4,5-Trichloroaniline: This precursor can be synthesized from 1,2,4-trichlorobenzene (B33124) through nitration to form 1,2,4-trichloro-5-nitrobenzene, followed by reduction of the nitro group to an amine. nih.govchemicalbook.com

Propanoic Acid Derivatives: Propanoic acid itself can be used in direct amidation reactions, but more commonly, it is activated. Propanoyl chloride is a frequently used, highly reactive derivative. Propanoic anhydride (B1165640) is another viable option.

Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters for optimization include the choice of solvent, base, temperature, and the specific coupling agent used. While specific optimization studies for this compound are not extensively documented, general principles of amide synthesis suggest that aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are suitable. The selection of the base and coupling reagent can significantly impact reaction times and the suppression of side reactions.

Table 1: Common Reagents and Conditions for Amide Synthesis

| Reagent Type | Examples | General Reaction Conditions | Key Considerations |

|---|---|---|---|

| Acyl Halides | Propanoyl chloride | Aprotic solvent (e.g., DCM, Toluene), often with a base (e.g., Pyridine, Triethylamine) at 0 °C to room temperature. | Highly reactive, may require inert atmosphere. Byproduct (HCl) needs to be neutralized. |

| Carbodiimides | DCC, EDC | Aprotic solvent (e.g., DCM, DMF), often with an additive like HOBt to reduce racemization. Room temperature. | Byproduct (urea) can be difficult to remove (DCC urea (B33335) is insoluble, EDC urea is water-soluble). |

| Phosphonium Salts | BOP, PyBOP | Aprotic solvent (e.g., DMF), with a non-nucleophilic base (e.g., DIPEA). Room temperature. | High coupling efficiency, but reagents can be expensive. |

| Uronium Salts | HBTU, HATU | Aprotic solvent (e.g., DMF), with a non-nucleophilic base (e.g., DIPEA). Room temperature. | Very efficient and fast, but also can be costly. |

Novel Approaches and Innovations in Propanamide Synthesis

Recent advancements in organic synthesis have focused on developing more selective, efficient, and environmentally friendly methods for amide bond formation.

Chemo- and Regioselective Synthesis Strategies

While the synthesis of this compound from its precursors is straightforward, chemo- and regioselectivity become critical when dealing with more complex substrates that may contain multiple reactive sites. For instance, if the aniline or the carboxylic acid precursor contains other nucleophilic or electrophilic groups, selective amidation at the desired position is paramount.

Strategies to achieve this include:

Use of Protecting Groups: Temporarily blocking other reactive functional groups to ensure the amidation occurs at the intended site.

Catalyst-Controlled Selectivity: Employing catalysts that can differentiate between similar functional groups based on their steric or electronic properties to direct the reaction to a specific location. While specific examples for this compound are not prominent in the literature, the field of catalytic regioselective C-H amination is rapidly evolving and could potentially be applied. urfu.ruuri.edursc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound, this can be achieved through several avenues:

Catalytic Direct Amidation: Developing catalysts that enable the direct reaction between propanoic acid and 2,4,5-trichloroaniline, avoiding the need for stoichiometric activating agents and the generation of large amounts of waste. mdpi.com

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons and DMF with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amidation reactions have a higher atom economy than those requiring activating agents.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Table 2: Green Chemistry Approaches in Amide Synthesis

| Principle | Application to this compound Synthesis | Potential Benefits |

|---|---|---|

| Catalysis | Use of heterogeneous or homogeneous catalysts for direct amidation of propanoic acid with 2,4,5-trichloroaniline. | Reduced waste, milder reaction conditions, catalyst reusability. |

| Safer Solvents | Replacing traditional organic solvents with water, bio-solvents, or performing the reaction under solvent-free conditions. | Reduced toxicity and environmental impact. |

| Atom Economy | Favoring direct amidation over methods requiring stoichiometric activating agents. | Minimization of byproducts. |

| Energy Efficiency | Employing microwave or ultrasound irradiation to accelerate the reaction. | Shorter reaction times and lower energy consumption. |

Derivatization and Functionalization of this compound

This compound can serve as a scaffold for the synthesis of a variety of other molecules through derivatization and functionalization. These transformations can target either the trichlorophenyl ring or the propanamide side chain.

The electron-withdrawing nature of the three chlorine atoms on the phenyl ring deactivates it towards electrophilic aromatic substitution. However, under forcing conditions or with potent electrophiles, further substitution might be possible, although regioselectivity could be an issue. More feasible are nucleophilic aromatic substitution reactions, where one of the chlorine atoms is replaced by a suitable nucleophile, though this typically requires harsh conditions or specific activation.

Functionalization of the propanamide side chain offers more accessible synthetic routes. The amide N-H bond can be deprotonated and alkylated or arylated. The α-carbon of the propanoyl group can also be a site for functionalization, for example, through enolate chemistry.

Research on related compounds provides insights into potential derivatization pathways. For instance, the synthesis of N-(2,4,5-trichlorophenyl) acrylamide (B121943) demonstrates the possibility of introducing unsaturation into the acyl moiety. researchgate.net Furthermore, studies on N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides showcase the attachment of more complex functional groups to the N-(2,4,5-trichlorophenyl)amino core. researchgate.net These examples suggest that this compound can be a versatile building block for creating a library of related compounds for various applications, such as in the development of new bioactive molecules.

Table 3: Potential Derivatization Reactions

| Reaction Site | Type of Reaction | Potential Reagents and Conditions | Expected Product Type |

|---|---|---|---|

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines) with heat or catalyst. | Substitution of a chlorine atom. |

| Amide N-H | N-Alkylation / N-Arylation | Base (e.g., NaH) followed by an alkyl or aryl halide. | N-substituted derivatives. |

| Propanamide α-carbon | α-Halogenation | Halogenating agents (e.g., NBS, NCS) with a radical initiator or base. | α-halo-N-(2,4,5-trichlorophenyl)propanamides. |

| Propanamide α-carbon | α-Alkylation | Strong base (e.g., LDA) to form an enolate, followed by an alkyl halide. | α-alkyl-N-(2,4,5-trichlorophenyl)propanamides. |

Chemical Modifications of the Phenyl Ring

The 2,4,5-trichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the chlorine atoms and the amide group. mdpi.comscranton.edu The chlorine atoms exert a deactivating inductive effect, while the nitrogen of the amide group can donate electron density to the ring through resonance, although this effect is diminished by the electron-withdrawing carbonyl group. mdpi.com The directing influence of the substituents is crucial in determining the position of any potential substitution. The amide group is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing. mdpi.com However, the steric hindrance from the existing chlorine atoms and the propanamide group would likely influence the regioselectivity of any substitution reaction.

Further halogenation, nitration, or sulfonation would be expected to proceed under harsh conditions, with the incoming electrophile likely directed to the remaining vacant position on the ring, if the reaction is feasible. organic-chemistry.org

Propanamide Chain Derivatization Reactions

The propanamide chain offers several avenues for derivatization. One notable example is the synthesis of N-(2,4,5-trichlorophenyl) acrylamide (CPAM). This monomer can be synthesized and subsequently copolymerized with other monomers like butyl acrylate (B77674) (BA) and methyl methacrylate (B99206) (MMA) via emulsion polymerization techniques. acs.org The resulting copolymers exhibit thermal stability that increases with the content of the CPAM monomer. acs.org

The amide linkage itself can undergo various transformations. For instance, reduction of the amide group is a common reaction. While specific conditions for this compound are not extensively documented, N-aryl amides can be reduced to their corresponding amines using various reducing agents. organic-chemistry.org For example, a one-pot protocol for the reduction of secondary amides to amines involves activation with triflic anhydride followed by reduction with sodium borohydride. organic-chemistry.org Another method employs platinum-catalyzed reduction with silanes, which shows good tolerance for various functional groups, including aryl halides. organic-chemistry.org

The hydrogen atom on the amide nitrogen can also be substituted. For instance, N-arylation of secondary amides can be achieved using diaryliodonium salts under metal-free conditions at room temperature. acs.org This method demonstrates broad scope and allows for the synthesis of tertiary amides, even those with significant steric hindrance. acs.org

Formation of Complex Hybrid Structures Incorporating this compound Moiety

The N-(2,4,5-trichlorophenyl) moiety is a valuable building block in the synthesis of more complex, often biologically active, hybrid structures. For example, this group has been incorporated into a series of N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides. researchgate.net These compounds have shown significant fungicidal activity against pathogens like Botrytis cinerea. researchgate.net The synthesis of these hybrid molecules often involves the reaction of 2,4,5-trichloroaniline with other functionalized molecules. This indicates that while the intact this compound might not always be the direct precursor, the 2,4,5-trichloroaniline core is readily used to build up larger structures that may ultimately contain a modified propanamide-like functionality.

Reaction Pathways and Kinetics of this compound

The environmental fate and chemical reactivity of this compound are dictated by its reaction pathways and kinetics, particularly its stability towards hydrolysis and its behavior under oxidative and reductive conditions.

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of amides can vary significantly based on their structure and the reaction conditions. Generally, amides hydrolyze under acidic or basic conditions to yield carboxylic acids and amines. epa.gov For N-substituted amides, the rate of hydrolysis is influenced by the electronic nature of the substituents. For a related compound, Pronamide (N-(3,4-dichlorophenyl)propanamide), the hydrolysis rate constant at pH 7 and 25°C is reported to be 4.3 x 10⁻³ hr⁻¹, with a calculated half-life of 6.7 days. epa.gov Given the presence of an additional chlorine atom in this compound, which would further influence the electronic properties of the phenyl ring, a similar, if not slightly altered, hydrolysis rate could be expected.

The aryl chlorides themselves are noted for their resilience to hydrolysis under ambient conditions. vulcanchem.com However, photodegradation can be a significant pathway for the breakdown of chlorinated aromatic compounds. nih.govrsc.orgresearchgate.net For instance, the photodegradation of the related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in aqueous solution proceeds via photoionization and heterolytic cleavage of a C-Cl bond. acs.org The photodegradation of 2,4,5-trichlorophenol (B144370), a potential hydrolysis product, is also documented, with a half-life of about 6.8 days under certain atmospheric conditions. nih.gov

The kinetics of photocatalytic degradation of sulfonamides, another class of related compounds, have been shown to follow pseudo-first-order kinetics. nih.gov This suggests that similar kinetic models could potentially be applied to the photocatalytic degradation of this compound.

Oxidation and Reduction Pathways of this compound

The oxidation of N-aryl amides can lead to various products depending on the oxidizing agent and reaction conditions. Anodic oxidation of N-aryl amides is a known transformation. researchgate.net The Shono oxidation, an electrochemical anodic oxidation, can generate N-acyliminium ions from unfunctionalized amides, which are valuable synthetic intermediates. beilstein-journals.org Oxoammonium-catalyzed oxidation represents another pathway for the oxidation of N-substituted amines and amides to their corresponding imides. chemrxiv.org

The reduction of the nitro group in nitroarenes followed by acylation provides a synthetic route to N-aryl amides. researchgate.netrsc.org Conversely, the reduction of the amide group in this compound would be expected to yield the corresponding amine, N-(2,4,5-trichlorophenyl)propanamine. Various methods exist for the reduction of amides, including the use of reducing agents like lithium aluminum hydride or catalytic hydrosilylation. organic-chemistry.org The choice of reagent is critical to ensure chemoselectivity, especially given the presence of the reducible aryl chloride bonds.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The electron-withdrawing nature of the three chlorine atoms and the amide group makes the phenyl ring of this compound highly deactivated towards electrophilic aromatic substitution. mdpi.comscranton.edu Any electrophilic attack would require forcing conditions. The directing effects of the substituents would favor substitution at the remaining open position on the ring (position 6), although the combined deactivating effects make this a challenging transformation.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the polychlorinated phenyl ring is a more plausible reaction pathway, particularly with strong nucleophiles. The presence of multiple electron-withdrawing chlorine atoms facilitates nucleophilic attack by stabilizing the intermediate Meisenheimer complex. rsc.org Reactions of 2,4,5,6-tetrachloropyrimidine (B156064) with sulfonamides have shown that nucleophilic substitution occurs selectively. epa.gov Similarly, studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines demonstrate the feasibility of SNAr on highly electron-deficient aromatic systems. researchgate.net For this compound, a strong nucleophile could potentially displace one of the chlorine atoms, with the position of attack being influenced by the combined electronic effects of the substituents. The kinetics of such reactions would be second-order, being first-order in both the substrate and the nucleophile. zenodo.org

Advanced Theoretical and Computational Investigations of N 2,4,5 Trichlorophenyl Propanamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in exploring the electronic properties of molecules. For N-(2,4,5-trichlorophenyl)propanamide, these studies would offer deep insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.govresearchgate.net A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is often achieved using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. mdpi.com

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the amide linkage is expected to be nearly planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. The trichlorophenyl ring will exhibit bond lengths and angles characteristic of a substituted benzene (B151609) ring, with minor distortions due to the steric and electronic effects of the chlorine atoms and the propanamide substituent.

A hypothetical table of optimized geometric parameters for this compound, derived from DFT calculations, is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| N-H | ~1.01 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| C-Cl | ~1.73 - 1.74 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-H | ~120° | |

| C-C-C (phenyl) | ~119 - 121° |

HOMO-LUMO Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. researchgate.net The HOMO is the orbital from which an electron is most readily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. scispace.com

For this compound, the HOMO is expected to be localized primarily on the trichlorophenyl ring and the nitrogen atom of the amide group, owing to the presence of lone pairs and the π-electron system. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Below is a table of hypothetical reactivity indices for this compound, based on typical values for similar chlorinated aromatic compounds. biorxiv.org

| Parameter | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 eV |

| Global Electrophilicity | ω = χ2 / 2η | 2.79 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the amide hydrogen and the hydrogens of the phenyl ring would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. The chlorine atoms would also influence the electrostatic potential of the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics simulations are powerful techniques for exploring the accessible conformations of a molecule and their relative stabilities.

Potential Energy Surface Exploration

Conformational analysis involves mapping the potential energy of a molecule as a function of the rotation around its single bonds. libretexts.org For this compound, the key rotatable bonds are the C-N bond of the amide and the C-C bond connecting the phenyl ring to the amide nitrogen. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated.

The resulting surface would reveal the most stable conformations (energy minima) and the energy barriers between them (transition states). It is expected that the most stable conformation would feature a trans arrangement of the amide bond due to reduced steric hindrance. The orientation of the trichlorophenyl ring relative to the amide plane would be determined by a balance of steric and electronic interactions.

Solvent Effects on this compound Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents over time. These simulations would provide insights into how solvent molecules interact with the solute and affect its conformational preferences.

In a polar solvent like water, it is expected that conformations with a larger dipole moment would be stabilized. Hydrogen bonding between the solvent and the amide group would also play a crucial role in determining the preferred conformation. In contrast, in a nonpolar solvent, intramolecular interactions would be more dominant in dictating the molecular shape. MD simulations can track the fluctuations in dihedral angles and identify the most populated conformational states in a given solvent, offering a dynamic picture of the molecule's flexibility. researchgate.net

Intermolecular Interactions and Crystal Packing Phenomena

The solid-state architecture of molecular crystals is dictated by the intricate network of intermolecular interactions. For this compound, computational chemistry provides essential tools to dissect these forces, offering insights into the crystal packing and the resulting physicochemical properties of the compound. These theoretical methods allow for a detailed understanding of the non-covalent interactions that govern the supramolecular assembly.

The primary and most influential intermolecular interaction anticipated in the crystal structure of this compound is the hydrogen bond. The molecule contains an amide functional group, which features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

It is characteristic for secondary amides to form robust intermolecular N−H···O hydrogen bonds. These interactions typically organize the molecules into well-defined, repeating patterns. The most common motif is the C(4) chain, where molecules are linked in a head-to-tail fashion, with the amide hydrogen of one molecule bonding to the carbonyl oxygen of the next. This arrangement results in one-dimensional polymeric chains that propagate along a crystallographic axis. The stability and geometry of the crystal lattice are largely dependent on the strength and directionality of these hydrogen bonds. While specific crystallographic data for this compound is not available in the searched literature, this N−H···O mediated chain formation is the most probable primary structure in its crystal packing.

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the diverse intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a given molecule dominates, it provides a visual map of intermolecular contacts. The surface can be colored according to various properties, such as the distance to the nearest nucleus inside or outside the surface, to highlight different types of interactions.

For a molecule like this compound, a Hirshfeld analysis would deconstruct the crystal packing into a summary of close contacts. A two-dimensional "fingerprint plot" derived from this analysis quantifies the contribution of each type of interaction to the total surface area. Although a specific study on this compound was not located, analysis of structurally related chlorinated phenylamides allows for a theoretical estimation of these contributions. The primary interactions would involve contacts between hydrogen, chlorine, oxygen, and carbon atoms.

The table below provides an illustrative breakdown of the expected quantitative contributions from a Hirshfeld surface analysis, based on the prevalence of similar contacts in related structures.

Table 1: Illustrative Quantitative Contributions of Intermolecular Contacts for this compound

| Contact Type | Expected Contribution (%) | Description |

| H···H | ~40-50% | Represents the largest contribution, typical for organic molecules due to the abundance of hydrogen atoms on the molecular periphery. |

| Cl···H | ~20-30% | Significant contribution arising from contacts between the electronegative chlorine atoms and hydrogen atoms, indicative of weak hydrogen bonds and dipole-dipole interactions. |

| O···H / N···H | ~10-15% | Primarily represents the strong N-H···O hydrogen bonds crucial for the main structural motifs. |

| C···H | ~5-10% | Arise from the packing of the phenyl ring and alkyl chain against hydrogen atoms of neighboring molecules. |

| Cl···Cl | ~2-5% | Halogen-halogen contacts, which can be either attractive or repulsive depending on the geometry, contributing to the overall packing scheme. |

| Other | ~1-5% | Includes minor contacts such as C···C, C···O, and C···Cl. |

In Silico Modeling of Biological Target Interactions (Non-Human/Theoretical)

In silico modeling techniques offer a theoretical window into the potential interactions of this compound with biological macromolecules. These computational approaches are fundamental in modern drug discovery and chemical biology for predicting binding modes and affinities before undertaking experimental assays.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding compatibility by calculating a scoring function, which estimates the binding energy. For this compound, theoretical docking studies against various enzyme active sites would reveal key binding features.

Predicted interactions would likely include:

Hydrogen Bonding: The amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygen could act as an acceptor, forming crucial interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) in an enzyme's active site.

Hydrophobic Interactions: The 2,4,5-trichlorophenyl ring provides a large, hydrophobic surface that can engage in favorable interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur in certain amino acid side chains.

The docking results, expressed as a binding affinity (e.g., kcal/mol), would provide a theoretical basis for ranking its potential as an inhibitor compared to other ligands.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a class of compounds like propanamide derivatives, a QSAR model could be built to predict their theoretical efficacy against a biological target.

The model is developed by calculating a set of molecular descriptors for each compound and relating them to activity using statistical methods like multiple linear regression (MLR). Key descriptors for this compound and its analogs would include:

Electronic Descriptors: The high electronegativity of the three chlorine atoms would significantly impact descriptors like dipole moment and partial atomic charges on the phenyl ring.

Steric/Topological Descriptors: Parameters such as molecular weight, molecular volume, and surface area define the size and shape of the molecule.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) would be heavily influenced by the trichlorophenyl group, indicating the compound's lipophilicity.

A robust QSAR model could then be used to predict the activity of novel, yet-to-be-synthesized propanamide derivatives, guiding the design of more potent theoretical compounds.

In theoretical drug design, it is not enough for a ligand to bind tightly; it must do so efficiently relative to its size. Ligand Efficiency (LE) is a key metric that normalizes the binding affinity of a compound by its number of heavy (non-hydrogen) atoms.

Binding Affinity (ΔG): This value, often predicted through molecular docking or more rigorous free-energy perturbation (FEP) calculations, represents the Gibbs free energy of binding. A more negative value indicates a stronger interaction.

Ligand Efficiency (LE): It is calculated using the formula: LE = -ΔG / N where N is the number of heavy atoms. This metric helps identify small, efficient fragments that can be optimized into more potent leads.

Other related metrics include the Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LLE = pIC₅₀ - logP), helping to avoid the development of compounds that are potent but too greasy to have good drug-like properties. Theoretical predictions of these values would allow this compound to be assessed not just for its raw binding potential but for the quality and efficiency of its molecular interactions.

Mechanistic Insights in Non Human Biological and Biochemical Systems

Cellular and Subcellular Interaction Mechanisms of N-(2,4,5-trichlorophenyl)propanamide

In Vitro Studies on Cellular Pathways and Processes

Direct in vitro studies detailing the effects of this compound on specific cellular pathways are not extensively documented in publicly available literature. However, research on analogous compounds provides significant insight. In susceptible plant species, the primary cellular event is the rapid absorption of the compound through the foliage. chemicalwarehouse.com

In tolerant organisms, such as rice, a key cellular process is metabolic detoxification. Rice plants possess a high level of the enzyme aryl acylamidase, which rapidly hydrolyzes propanil (B472794) into the less toxic 3,4-dichloroaniline (B118046) and propionic acid. behnmeyer.comwikipedia.org This detoxification pathway is crucial for selectivity. Weeds and other susceptible plants lack sufficient levels of this enzyme, leading to the accumulation of the active herbicide and subsequent phytotoxicity. wikipedia.org It is probable that this compound would be metabolized via a similar pathway to 2,4,5-trichloroaniline (B140166) in tolerant species.

Furthermore, studies on different molecules containing the 2,4,5-trichlorophenyl group have demonstrated fungicidal activity, notably against Botrytis cinerea. researchgate.netbenthamdirect.com This suggests that the 2,4,5-trichlorophenyl moiety can interfere with essential cellular or metabolic pathways in certain fungi, leading to the inhibition of mycelial growth and conidial germination. researchgate.netbenthamdirect.com

Enzyme Modulation and Inhibition Kinetics in Biochemical Assays

The principal enzyme modulation associated with this class of compounds is the potent inhibition of Photosystem II (PSII) in plants. chemicalwarehouse.compeptechbio.com In non-target organisms, the key interaction involves the enzyme aryl acylamidase. Some organophosphate and carbamate (B1207046) insecticides have been shown to inhibit this detoxifying enzyme in rice, which can lead to crop injury if applied with propanil, demonstrating a clear instance of external enzyme modulation affecting toxicity. nih.gov

Table 1: Summary of Key Enzyme Interactions for Anilide Herbicides

| Enzyme/Protein | Organism Type | Interaction/Effect | Biochemical Outcome |

| Photosystem II (D1 Protein) | Susceptible Plants | Competitive Inhibition | Blocks electron transport, halts photosynthesis. chemicalwarehouse.comsmagrichem.com |

| Aryl Acylamidase (AAA) | Tolerant Plants (e.g., Rice) | Substrate Hydrolysis | Detoxification of the herbicide. behnmeyer.comwikipedia.org |

| Aryl Acylamidase (AAA) | Tolerant Plants (e.g., Rice) | Inhibition by Insecticides | Prevents herbicide detoxification, leading to phytotoxicity. nih.gov |

Receptor Binding and Signaling Pathway Perturbations (In Vitro)

The primary "receptor" for this compound in plants is the D1 protein within the Photosystem II (PSII) reaction center located in the chloroplast thylakoid membranes. smagrichem.comucanr.edu Herbicides of this amide class act as reversible inhibitors, binding to the Q_B binding niche on the D1 protein. nih.govlsuagcenter.com

This binding is competitive with plastoquinone (B1678516) (PQ), the native molecule that shuttles electrons away from PSII. smagrichem.comunl.edu By occupying this specific binding site, the herbicide physically blocks the docking of plastoquinone, thereby interrupting the photosynthetic electron transport pathway. smagrichem.comunl.edu This binding event is the critical perturbation that initiates the cascade of events leading to plant death. The affinity of the herbicide for this binding site is influenced by its molecular structure, with small changes affecting herbicidal effectiveness and species selectivity. unl.edu

Modes of Action in Non-Target Biological Organisms (e.g., Plant Biochemistry)

Photosystem Inhibition and Electron Transport Chain Disruption

The definitive mode of action for anilide herbicides is the inhibition of photosynthesis. behnmeyer.comwikipedia.orgpeptechbio.com This process occurs within the chloroplasts and specifically targets Photosystem II.

The mechanism unfolds as follows:

Light energy is captured by chlorophyll, exciting an electron. behnmeyer.com

This high-energy electron is passed along a series of protein complexes in the electron transport chain.

this compound, after being absorbed by the plant, binds to the D1 protein of the PSII complex. ucanr.eduunl.edu

This binding blocks the transfer of the electron to plastoquinone (PQ). smagrichem.com

The entire electron flow from PSII is halted, disrupting the linear electron transport chain. peptechbio.comresearchgate.net

This blockage prevents the production of ATP and NADPH, the energy and reducing power molecules essential for the next stage of photosynthesis (carbon fixation). peptechbio.comsmagrichem.com

Table 2: Mechanism of Photosystem II Inhibition

| Step | Process | Role of this compound (inferred) | Result |

| 1 | Light Absorption | None | An electron in Photosystem II is excited. |

| 2 | Electron Transfer Initiation | None | The excited electron is transferred to the primary acceptor, Q_A. |

| 3 | Plastoquinone (PQ) Binding | Competitively binds to the D1 protein site intended for PQ. smagrichem.comunl.edu | Plastoquinone is blocked from receiving the electron. |

| 4 | Electron Transport Chain | The flow of electrons from PSII is stopped. peptechbio.com | The photosynthetic electron transport chain is broken. |

Metabolic Interference in Plant Growth and Development

The disruption of the electron transport chain leads to rapid and lethal metabolic interference through two primary routes.

Firstly, the cessation of ATP and NADPH production means the plant can no longer fix atmospheric CO2 into carbohydrates (sugars). wikipedia.orgpeptechbio.com This effectively starves the plant of the building blocks needed for growth and energy storage. unl.edu

Secondly, and more acutely, the blockage of electron flow creates a high-energy state within Photosystem II. pressbooks.pub The energy from excited electrons that cannot be passed on is instead transferred to molecular oxygen, generating highly destructive reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. smagrichem.com These ROS then initiate a chain reaction of lipid peroxidation, which destroys chloroplast and cell membranes. ucanr.edupressbooks.pub This membrane destruction leads to cellular leakage, rapid loss of tissue integrity, and the visible symptoms of chlorosis (yellowing) and necrosis (browning and tissue death), ultimately causing the plant to die within days. smagrichem.comucanr.edu

Table 3: Consequences of Electron Transport Chain Disruption

| Primary Effect | Secondary Effect | Metabolic Consequence | Visible Symptom |

| Blocked ATP/NADPH Synthesis smagrichem.com | Inhibition of CO2 Fixation wikipedia.org | Plant starvation, inability to produce carbohydrates. | Stunted growth. peptechbio.com |

| Buildup of Excited Electrons pressbooks.pub | Formation of Reactive Oxygen Species (ROS) smagrichem.com | Lipid peroxidation, destruction of cell membranes. ucanr.edu | Chlorosis and necrosis, starting at leaf tips/margins. smagrichem.com |

Environmental Chemistry and Degradation Pathways of N 2,4,5 Trichlorophenyl Propanamide

Abiotic Transformation Processes

Abiotic degradation refers to the transformation of a chemical compound through non-biological pathways, primarily driven by physical and chemical factors in the environment. For N-(2,4,5-trichlorophenyl)propanamide, the principal abiotic transformation processes are expected to be photolytic degradation and hydrolysis.

Photolytic Degradation Pathways and Products

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds containing chlorine atoms, photolysis can be a significant degradation pathway. It is plausible that this compound undergoes photolytic dechlorination under UV light, although the specific byproducts of this reaction are speculative. vulcanchem.com

Studies on the related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which shares the 2,4,5-trichlorophenyl moiety, have shown that photolysis in aqueous solutions proceeds through both photoionization and the heterolytic cleavage of a carbon-chlorine (C-Cl) bond. rsc.org The primary photochemical step generates a hydrated electron-radical cation pair. rsc.org The major degradation products identified from the photolysis of 2,4,5-T include the substitution of one of the chlorine atoms at the 2-, 4-, or 5-positions with a hydroxyl group, as well as the hydroxylation of the benzene (B151609) ring at the 3- and 6-positions. rsc.org By analogy, similar photoproducts could be expected from the photolysis of this compound.

Advanced oxidation processes, such as the anodic Fenton treatment, have been shown to rapidly degrade chloroacetanilide herbicides, which are structurally similar to this compound. nih.govacs.org This process generates highly reactive hydroxyl radicals that can abstract hydrogen atoms and lead to the degradation of the parent compound. nih.govacs.org Common degradation products from this process for other chloroacetanilides include isomers of phenolic and carbonyl derivatives of the parent compounds. acs.org

Hydrolysis and Other Chemical Degradation Routes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The amide linkage in this compound is susceptible to hydrolysis, which would cleave the molecule into 2,4,5-trichloroaniline (B140166) and propanoic acid. Generally, amides are resistant to hydrolysis in plain water, even with prolonged heating. libretexts.org However, the reaction proceeds at a moderate rate in the presence of acids or bases. libretexts.org In living organisms, this process is catalyzed by enzymes. libretexts.org

The stability of the aryl-chloride bonds to hydrolysis is generally high, suggesting that under ambient conditions, the primary route of hydrolysis for this compound would be the cleavage of the amide bond rather than the loss of chlorine atoms from the phenyl ring. vulcanchem.com

Biotic Degradation and Microbial Metabolism

The biodegradation of this compound is expected to be a slow process due to the presence of the highly chlorinated phenyl ring, which is known to be recalcitrant to microbial attack. vulcanchem.com However, microorganisms in soil and aquatic environments possess a wide range of metabolic capabilities and can adapt to degrade complex synthetic compounds.

Microbial Biodegradation Pathways in Soil and Aquatic Environments

The 2,4,5-trichlorophenyl group is known for its resistance to microbial degradation. vulcanchem.com This suggests that this compound could persist in soil and aquatic systems. vulcanchem.com The biodegradation of structurally similar chloroacetanilide herbicides is primarily driven by microbial activity in the soil. wisc.edu

Microbial degradation of chloroacetanilide herbicides often leads to the formation of more mobile and persistent metabolites, such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.eduusgs.gov These metabolites have been detected more frequently and at higher concentrations in groundwater and surface water than their parent compounds. usgs.gov It is conceivable that the microbial degradation of this compound could follow similar pathways, leading to the formation of analogous sulfonic and oxanilic acid metabolites.

Studies on the biodegradation of 2,4,5-T have identified bacteria, such as Burkholderia cepacia (formerly Pseudomonas cepacia), that are capable of utilizing it as a sole source of carbon and energy. nih.govethz.ch The initial step in the degradation of 2,4,5-T by B. cepacia AC1100 involves the enzymatic conversion to 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) and glyoxylate. ethz.ch The resulting 2,4,5-TCP is then further degraded. ethz.ch

Identification of Biotransformation Products and Metabolites

Specific biotransformation products of this compound have not been documented in the scientific literature. However, based on the degradation of analogous compounds, several potential metabolites can be predicted.

As mentioned, the primary metabolites of widely used chloroacetanilide herbicides are their sulfonic and oxanilic acid derivatives. wisc.eduusgs.gov These transformation products are often more water-soluble and can be more mobile in the environment than the parent herbicide.

The degradation of the 2,4,5-trichlorophenyl moiety itself, as observed in the metabolism of 2,4,5-T and 2,4,5-TCP, can lead to a series of hydroxylated and dechlorinated intermediates. The degradation pathway of 2,4,5-T by B. cepacia AC1100 proceeds through 2,4,5-trichlorophenol, which is then converted to 2,5-dichlorohydroquinone, 5-chloro-1,2,4-trihydroxybenzene, and subsequently to intermediates of central metabolism. ethz.ch

The table below summarizes the common degradation products of analogous chloroacetanilide herbicides, which may provide insight into the potential metabolites of this compound.

| Parent Compound Class | Common Degradation Products |

| Chloroacetanilide Herbicides | Ethane Sulfonic Acid (ESA) metabolites, Oxanilic Acid (OA) metabolites |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | 2,4,5-Trichlorophenol (2,4,5-TCP), 2,5-Dichlorohydroquinone, 5-Chloro-1,2,4-trihydroxybenzene |

Environmental Persistence and Fate Modeling

Due to its chemical structure, this compound is expected to be a persistent organic pollutant. The presence of multiple chlorine atoms on the phenyl ring contributes to its stability and resistance to degradation. vulcanchem.com Chlorinated aromatic compounds are notoriously recalcitrant to biodegradation. vulcanchem.com

The high lipophilicity (estimated XLogP3 = 4) of this compound suggests a low water solubility and a propensity for bioaccumulation in organisms. vulcanchem.com This is a common characteristic of chlorinated aromatic compounds. vulcanchem.com

While specific environmental fate modeling for this compound is not available, general models for pesticide fate consider factors such as soil sorption, water solubility, and degradation rates. Given its likely low water solubility and high lipophilicity, it is expected to adsorb to soil and sediment particles, which could limit its mobility but also contribute to its long-term persistence in these environmental compartments. The potential for long-range environmental transport cannot be ruled out, as is the case with many persistent organic pollutants.

Lack of Available Data for this compound

Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is a significant lack of publicly available data for the chemical compound This compound regarding its specific environmental chemistry and degradation pathways.

Despite extensive queries, no detailed research findings, data tables, or specific experimental results could be located for the following mandated topics:

Environmental Half-Life Determinations and Predictive Models: No studies documenting the experimental or predicted half-life of this compound in various environmental compartments (soil, water, etc.) were found.

Sorption and Leaching Behavior in Soil Matrices: Information on the compound's tendency to bind to soil particles (sorption coefficients) or its potential to move through the soil profile into groundwater (leaching) is not available.

Volatilization and Atmospheric Transport Considerations: Data concerning the compound's vapor pressure, Henry's Law constant, or potential for atmospheric transport could not be retrieved.

While information is available for structurally related compounds, such as the herbicide 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) which shares the 2,4,5-trichlorophenyl moiety, the distinct amide functional group and propanamide side chain in the requested compound would lead to significantly different chemical properties and environmental behavior. healthandenvironment.orgepa.govherts.ac.uk Extrapolating data from these analogues would not be scientifically accurate and would violate the strict focus on the specified compound.

Similarly, research on other chlorinated aromatic pesticides exists, but these are not suitable proxies for the specific environmental fate and transport characteristics of this compound. researchgate.netnih.gov One source mentions the 2,4,5-trichlorophenyl substituent in the context of designing new fungicides but does not provide environmental fate data.

Advanced Analytical Methodologies for N 2,4,5 Trichlorophenyl Propanamide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of N-(2,4,5-trichlorophenyl)propanamide, enabling its separation from interfering matrix components prior to detection and quantification. The choice between gas and liquid chromatography depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Given the compound's polarity and molecular weight, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and good peak shape. Detection can be achieved using a diode-array detector (DAD) or a UV detector set to a wavelength where the analyte exhibits strong absorbance. Multicolumn HPLC (MC-HPLC) techniques can also be employed for trace analysis in highly complex multicomponent matrices, such as plant extracts, allowing for on-column trace enrichment and enhanced detection limits. nih.gov

Gas Chromatography (GC) is another powerful tool, suitable for thermally stable and volatile compounds. This compound is amenable to GC analysis, though high temperatures in the injector port could potentially cause degradation. eurl-pesticides.eu The use of a capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl-polysiloxane, allows for high-resolution separation. Temperature programming, where the column oven temperature is gradually increased, is used to elute the compound. Electron Capture Detectors (ECD) are particularly sensitive to halogenated compounds like this one, offering excellent sensitivity. However, for greater specificity, mass spectrometric detection is preferred. For some amides or in challenging matrices, derivatization may be employed to improve thermal stability and chromatographic performance. s4science.at

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: Water, B: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Gradient/Oven Program | 50% B to 95% B in 15 min | 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min |

| Detector | UV-Vis Diode Array (DAD) | Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 1 µL (splitless) |

For unambiguous identification and trace-level quantification in complex matrices such as soil, water, or biological tissues, hyphenated techniques that couple chromatography with mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) provides a high degree of certainty in identification. After separation on the GC column, molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragment ions, serves as a chemical fingerprint. For this compound, key fragments would likely include the molecular ion, the trichlorophenyl moiety, and fragments from the propanamide side chain. The use of selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific ions characteristic of the target compound, can significantly increase sensitivity and selectivity compared to full-scan mode. ca.govysi.com This approach is particularly effective for cutting through chemical background noise from the sample matrix. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for analyzing polar, non-volatile, or thermally labile compounds and has largely supplanted GC-based methods for many pesticide analyses. lcms.cz The technique typically uses a "soft" ionization source like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion (e.g., the protonated molecule [M+H]⁺). This precursor ion is then selected in the first quadrupole (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for quantification at very low levels. lcms.czresearchgate.net For this compound, specific MRM transitions from the precursor ion to characteristic product ions would be monitored. It is crucial to ensure chromatographic separation from isomers or related compounds that might produce interfering signals through in-source fragmentation. eurl-pesticides.eu

Table 2: Representative Mass Spectrometry Parameters for this compound

| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) for Quantification/Confirmation |

|---|---|---|---|

| GC-MS (EI) | Electron Ionization | ~254 (Molecular Ion) | Fragments corresponding to [C₆H₂Cl₃NH]⁺, [C₃H₅O]⁺, etc. |

| LC-MS/MS (ESI+) | Electrospray (Positive) | ~255 | e.g., ~195 [M-C₃H₄O+H]⁺, ~160 [M-C₃H₄O-Cl+H]⁺ |

Spectroscopic Approaches for Comprehensive Structural Characterization

While chromatographic methods are ideal for separation and quantification, spectroscopic techniques are indispensable for the definitive elucidation and confirmation of the molecular structure of this compound.

NMR spectroscopy is the most powerful method for determining the precise structure of a molecule in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons, the amide (N-H) proton, and the ethyl group protons (CH₂ and CH₃). docbrown.info The two aromatic protons on the trichlorophenyl ring would appear as singlets or doublets in the aromatic region (~7.5-8.5 ppm). chemicalbook.comchemicalbook.com The amide proton would likely be a broad singlet, while the propanamide side chain would exhibit a quartet for the methylene (B1212753) (-CH₂-) group coupled to the methyl group, and a triplet for the terminal methyl (-CH₃) group at higher field (lower ppm). docbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show nine distinct signals: one for the carbonyl carbon, six for the aromatic carbons (three substituted with chlorine and three with hydrogen or the amide group), and two for the aliphatic carbons of the propanamide group. chemicalbook.com The chemical shifts provide insight into the electronic environment of each carbon. nih.govchemicalbook.com

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings (e.g., between the CH₂ and CH₃ groups), while HSQC correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals. nih.gov

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.3 | s (broad) | N-H |

| ~7.8 | s | Aromatic CH | |

| ~7.5 | s | Aromatic CH | |

| ~2.4 | q | -CO-CH₂ -CH₃ | |

| ~1.2 | t | -CO-CH₂-CH₃ | |

| ¹³C | ~173 | - | C =O (Amide) |

| ~125-140 | - | Aromatic C | |

| ~30 | - | -CO-C H₂-CH₃ |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. researchgate.net The resulting spectrum is a unique fingerprint that can be used for identification.

N-H Stretching: A characteristic sharp to moderately broad band is expected in the region of 3300-3200 cm⁻¹ corresponding to the N-H bond stretch of the secondary amide. docbrown.info

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propanamide group appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and sharp absorption band, characteristic of the carbonyl group in the amide, is expected around 1680-1640 cm⁻¹. researchgate.netdocbrown.info This is one of the most prominent peaks in the spectrum.

N-H Bending (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, appears in the 1600-1500 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the vibrations of the trichlorophenyl ring.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds are found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy can be particularly useful for observing symmetric vibrations and the C=C bonds of the aromatic ring, which may be weak in the IR spectrum. nih.govmdpi.com

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3200 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic | 2980 - 2870 | Medium |

| C=O Stretch (Amide I) | Carbonyl | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide | 1600 - 1500 | Medium-Strong |

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the chlorine atoms and the amide group as substituents on the ring influences the energy of the π → π* electronic transitions. The spectrum is expected to show strong absorption bands in the UV region, likely between 200 and 300 nm. nih.gov While UV-Vis spectroscopy is not highly specific for structural elucidation on its own, it is an excellent technique for quantitative analysis when used as a detector for HPLC, especially when the purity of the sample is known. e3s-conferences.org The position of the maximum absorbance (λ_max) is a characteristic feature. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

|---|

Note: Values are estimates based on the chromophore structure. The exact positions and intensities of the peaks depend on the solvent used.

Mass Spectrometry for Metabolite Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical tool for the structural elucidation and quantification of a wide array of chemical compounds. In the context of this compound, MS-based methods are indispensable for identifying its metabolites and for detecting minute quantities of the parent compound. The general strategy involves ionizing the target molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The metabolism of herbicides structurally related to this compound, such as propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), has been studied and provides a predictive framework for its biotransformation. The primary metabolic pathways for propanil involve the hydrolysis of the amide bond to yield 3,4-dichloroaniline (B118046) and propionic acid, as well as hydroxylation of the aromatic ring. nih.govresearchgate.netresearchgate.net By analogy, the metabolism of this compound is expected to produce 2,4,5-trichloroaniline (B140166) and hydroxylated derivatives. The identification of these metabolites is crucial for a comprehensive understanding of the compound's environmental and toxicological profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for such analyses, as it allows for the separation of complex mixtures followed by highly selective and sensitive detection. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical technique in the analysis of this compound and its metabolites, offering the ability to determine the elemental composition of an ion with a high degree of accuracy. This is achieved by measuring the m/z value of an ion to four or more decimal places, which allows for the differentiation between ions of the same nominal mass but different elemental formulas.

For this compound (C₉H₈Cl₃NO), the exact mass of the molecular ion can be calculated with high precision. This capability is instrumental in confirming the identity of the parent compound in a complex matrix and in the tentative identification of unknown metabolites by providing their elemental composition. Modern HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can routinely achieve mass accuracies of less than 5 parts per million (ppm), providing a high level of confidence in the proposed molecular formula. ual.es

The use of HRMS is particularly advantageous in untargeted screening approaches where the goal is to identify a broad range of potential contaminants without prior knowledge of their presence. nih.gov

Table 1: Theoretical HRMS Data for this compound and a Potential Metabolite

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

| This compound | C₉H₈Cl₃NO | 267 | 266.9644 |

| 2,4,5-trichloroaniline (Metabolite) | C₆H₄Cl₃N | 195 | 194.9435 |

| Hydroxy-N-(2,4,5-trichlorophenyl)propanamide | C₉H₈Cl₃NO₂ | 283 | 282.9593 |

Fragmentation Pathways and Isotopic Signatures

The most probable fragmentation pathways for the protonated molecule [M+H]⁺ would involve the cleavage of the amide bond, which is a common fragmentation route for amides. This would result in the formation of the 2,4,5-trichloroaniline ion and a propanoyl fragment. Further fragmentation could involve the loss of chlorine atoms or the cleavage of the propanamide side chain.

A key feature in the mass spectrum of this compound is its distinct isotopic signature, arising from the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of multiple chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum, where the relative intensities of the isotopic peaks (M, M+2, M+4, M+6, etc.) can be used to confirm the number of chlorine atoms in an ion. This isotopic pattern is a powerful tool for the identification of chlorinated compounds.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment Ion |

| 267.9723 | 195.9514 | C₃H₄O (Propenal) | 2,4,5-trichloroaniline cation |

| 267.9723 | 231.9361 | HCl (Hydrogen Chloride) | Dichloro-N-phenylpropanamide cation |

| 195.9514 | 160.9150 | HCl (Hydrogen Chloride) | Dichloroaniline cation |

| 195.9514 | 125.8789 | 2HCl (Two molecules of Hydrogen Chloride) | Chloroaniline cation |

Table 3: Theoretical Isotopic Pattern for the Molecular Ion of this compound [C₉H₈³⁵Cl₃NO]⁺

| Ion | m/z (approx.) | Relative Abundance (%) |

| [M]⁺ | 267 | 100.0 |

| [M+2]⁺ | 269 | 97.7 |

| [M+4]⁺ | 271 | 31.9 |

| [M+6]⁺ | 273 | 3.4 |

Broader Scientific Applications and Impact of N 2,4,5 Trichlorophenyl Propanamide

Role as a Key Synthetic Intermediate in Organic Chemistry

N-(2,4,5-trichlorophenyl)propanamide, while not extensively documented as a standalone commercial product, possesses a chemical structure that makes it a valuable intermediate in organic synthesis. The presence of an amide linkage and a polychlorinated aromatic ring provides multiple sites for chemical modification, rendering it a useful precursor for more complex molecules.

Precursor for Advanced Chemical Scaffolds

The structure of this compound is a foundation for the synthesis of a variety of advanced chemical scaffolds. The amide bond can be hydrolyzed to yield 2,4,5-trichloroaniline (B140166) and propanoic acid, or it can be a site for further reactions. The trichlorophenyl ring is activated towards certain substitutions and can be a key component in building larger, more complex molecular architectures. While specific examples for this exact compound are not prevalent in publicly available literature, the general reactivity of N-aryl amides is a cornerstone of synthetic organic chemistry.

Reagent in Diverse Organic Reaction Schemes

The reactivity of this compound allows its participation in a range of organic reactions. The secondary amide group is a potential site for one-electron oxidation. researchgate.net The reactivity of similar compounds, such as the herbicide propanil (B472794), suggests that the amide linkage can be involved in dimerization or hydroxylation reactions. researchgate.net The aromatic ring, with its three chlorine substituents, can undergo nucleophilic aromatic substitution under specific conditions, although it is generally resistant to electrophilic substitution. The electrochemical oxidation of the related compound propanil has been shown to occur at the nitrogen atom of the amide group. researchgate.net

Contributions to Agrochemical Research (excluding human safety)

The class of chloroanilide herbicides has been a subject of extensive research in the agrochemical field. While this compound itself is not a widely used herbicide, its structural similarity to compounds like propanil (3',4'-dichloropropionanilide) makes it a relevant subject for structure-activity relationship studies and environmental impact analysis.

Structure-Activity Relationships in Agrochemical Development

The biological activity of chloroanilide herbicides is closely linked to their molecular structure. For instance, the herbicidal activity of propanil and its analogues is dependent on the substitution pattern of the aniline (B41778) ring and the nature of the acyl group. researchgate.netacs.org Studies on related compounds indicate that the amide bond is crucial for their herbicidal activity. researchgate.net The development of new herbicides often involves synthesizing and testing a series of analogues to understand these structure-activity relationships (SAR). For example, in the development of novel N-(arylmethoxy)-2-chloronicotinamides, various substitutions on the aryl ring were shown to significantly influence herbicidal efficacy. acs.org

Interactive Table: Herbicidal Activity of Related Compounds

| Compound | Target Weed | IC50 Value (µM) |

| Propanil | Duckweed | 2 |

| Clomazone | Duckweed | 125 |

| Compound 5f | Duckweed | 7.8 |

| Data sourced from a study on novel nicotinamides and their herbicidal activity against Lemna paucicostata (duckweed). acs.org |

Environmental Impact of Agrochemical Applications (Mechanistic Focus)

The environmental fate of trichlorophenyl-containing compounds is a significant area of research. The degradation of such compounds in the environment can occur through various mechanisms, including microbial degradation and photodegradation. For instance, the degradation of diphenyl ether herbicides containing a trichlorophenyl group is much slower under upland conditions compared to flooded soil conditions. tandfonline.com In flooded soils, the formation of amino derivatives through both chemical and microbial processes is observed. tandfonline.com The white-rot fungus Phlebia brevispora has been shown to degrade the herbicide chlornitrofen (B1668786) (2,4,6-trichlorophenyl p-nitrophenyl ether) and its contaminants. nih.gov The persistence of herbicides in the environment is influenced by factors such as soil type, pH, moisture, and microbial activity. epa.gov

Potential in Materials Science and Industrial Chemistry

While direct applications of this compound in materials science are not well-documented, the general class of aromatic amides has found utility in the development of novel materials. The rigid structure of the aromatic ring and the hydrogen-bonding capability of the amide group can impart desirable properties such as thermal stability and mechanical strength to polymers.

The industrial synthesis of amides is a cornerstone of the chemical industry, with applications ranging from pharmaceuticals to polymers. asm.org The synthesis of this compound would typically involve the reaction of 2,4,5-trichloroaniline with propanoyl chloride or propanoic anhydride (B1165640). The scalability of such reactions is a key consideration for industrial applications. While specific industrial uses for this compound are not prominent, its synthesis falls within established industrial chemical processes.

Polymer Chemistry and Material Modification

There is no available research data or scientific literature that describes the use of this compound in the field of polymer chemistry or for material modification purposes. Searches for its application as a monomer, an additive to polymers, or in the chemical modification of material surfaces did not yield any relevant findings.

It is important to distinguish this compound from structurally similar compounds, such as N-(2,4,5-trichlorophenyl) acrylamide (B121943) (CPAM). Research has been conducted on CPAM, where it was synthesized and copolymerized with other monomers to create new polymer emulsions. researchgate.net Studies on these CPAM-based copolymers investigated their thermal and mechanical properties, demonstrating that an increase in CPAM content could enhance the glass transition temperature and thermal stability of the resulting materials. researchgate.net However, these findings are specific to the acrylamide derivative and cannot be attributed to this compound.

Catalyst Development and Ligand Design

Similarly, a thorough review of scientific databases and literature shows no evidence of this compound being utilized in catalyst development or as a ligand in coordination chemistry. The structural features of the molecule, including the amide group and the chlorinated phenyl ring, could theoretically allow for coordination with metal centers. However, there are no published studies that have explored this potential or reported on the synthesis of metal complexes involving this compound as a ligand. Consequently, no data on its performance in catalytic processes is available.

Research in related areas has focused on other chlorinated organic compounds or different amide structures for these purposes, but this compound is not mentioned in this context.

Future Research Directions and Unaddressed Challenges in N 2,4,5 Trichlorophenyl Propanamide Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of chlorinated aromatic amides often involves multi-step processes that may utilize hazardous reagents and produce significant waste. Future research must prioritize the development of green and sustainable synthetic methodologies for N-(2,4,5-trichlorophenyl)propanamide.

Key research objectives include:

Catalytic Amidation: Investigating novel catalysts to facilitate the direct amidation of 2,4,5-trichloroaniline (B140166) with propanoic acid or its derivatives, minimizing the need for stoichiometric activating agents.

Flow Chemistry: Developing continuous flow processes that offer enhanced safety, better heat and mass transfer, and the potential for higher yields and purity with reduced solvent usage.

Alternative Solvents: Exploring the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. taylorfrancis.com

One-Pot Reactions: Designing multi-component reactions (MCRs) that combine several synthetic steps into a single operation, improving atom economy and process efficiency. taylorfrancis.com

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic Amidation | Use of transition metal or organocatalysts to directly form the amide bond. | Reduced waste, higher atom economy, milder reaction conditions. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Improved safety, scalability, and process control; reduced waste. rsc.org |

| Green Solvents | Replacement of hazardous solvents with alternatives like water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact and worker exposure. taylorfrancis.com |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the product. | High atom economy, simplified procedures, reduced time and energy consumption. taylorfrancis.com |

Elucidation of Complex Biochemical Pathways (Non-Human)